![molecular formula C7H17NO B14287822 3-[(Butan-2-yl)amino]propan-1-ol CAS No. 137788-49-9](/img/structure/B14287822.png)
3-[(Butan-2-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Butan-2-yl)amino]propan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group and a hydroxyl group within its molecular structure. This dual functionality makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of butan-2-amine with propylene oxide. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to facilitate the ring-opening of the epoxide, leading to the formation of the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-[(Butan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-[(Butan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of 3-[(Butan-2-yl)amino]propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Aminopropan-2-ol: Similar structure but with the amino group on the second carbon.
3-Aminopropan-1-ol: Similar structure but without the butan-2-yl group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of the butan-2-yl group.
Uniqueness
3-[(Butan-2-yl)amino]propan-1-ol is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
特性
CAS番号 |
137788-49-9 |
|---|---|
分子式 |
C7H17NO |
分子量 |
131.22 g/mol |
IUPAC名 |
3-(butan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-7(2)8-5-4-6-9/h7-9H,3-6H2,1-2H3 |
InChIキー |
VMPRBERBKMHSKG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

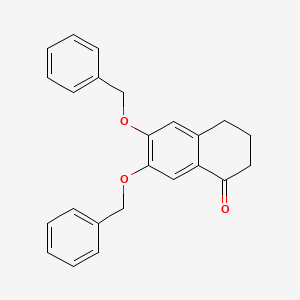
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
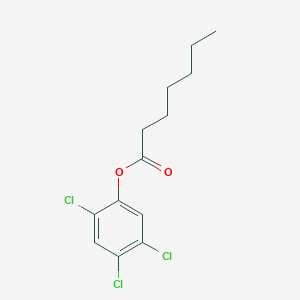
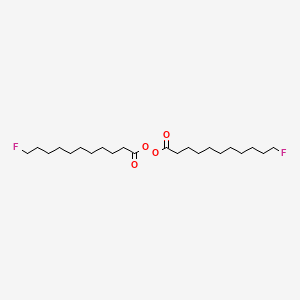
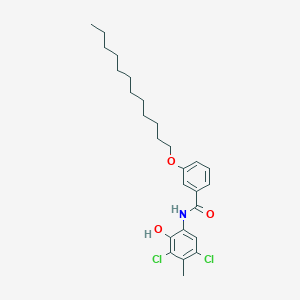
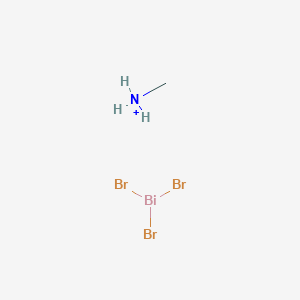
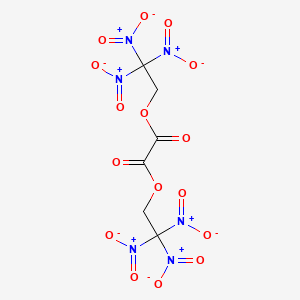
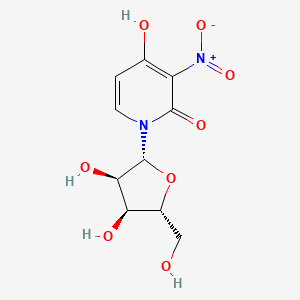

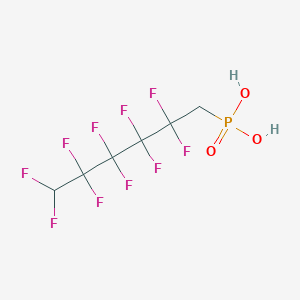
![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
